molecular formula C14H16ClNO4 B11830763 6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one CAS No. 92297-93-3

6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one

Cat. No.: B11830763
CAS No.: 92297-93-3
M. Wt: 297.73 g/mol
InChI Key: PQDAUOAMWXYMCG-UHFFFAOYSA-N
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Description

6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group, a hydroxyethylamino group, and a propan-2-yloxy group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chromen-2-one core.

    Chlorination: The chromen-2-one core is chlorinated to introduce the chloro group at the 6-position.

    Amination: The chloro-substituted chromen-2-one is then reacted with 2-hydroxyethylamine to introduce the hydroxyethylamino group at the 4-position.

    Etherification: Finally, the compound undergoes etherification with isopropanol to introduce the propan-2-yloxy group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The chloro group can be reduced to form a hydrogen-substituted derivative.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the hydroxyethylamino group.

    Reduction: Hydrogen-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A well-known anticoagulant.

    Warfarin: Another anticoagulant with a similar chromen-2-one core.

    Coumarin: A natural compound with various biological activities.

Uniqueness

6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2H-chromen-2-one is unique due to the specific combination of functional groups attached to the chromen-2-one core, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

92297-93-3

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

6-chloro-4-(2-hydroxyethylamino)-3-propan-2-yloxychromen-2-one

InChI

InChI=1S/C14H16ClNO4/c1-8(2)19-13-12(16-5-6-17)10-7-9(15)3-4-11(10)20-14(13)18/h3-4,7-8,16-17H,5-6H2,1-2H3

InChI Key

PQDAUOAMWXYMCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C2=C(C=CC(=C2)Cl)OC1=O)NCCO

Origin of Product

United States

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